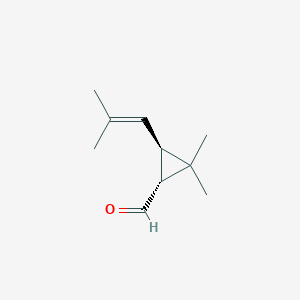
trans-Chrysanthemal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-chrysanthemal is an aldehyde resulting from the formal oxidation of the hydroxy group of (R,R)-chrysanthemol. It is an aliphatic aldehyde, a member of cyclopropanes, an olefinic compound and a monoterpenoid. It derives from a (R,R)-chrysanthemol.
Applications De Recherche Scientifique
Biosynthesis in Natural Insecticides
A study by Xu et al. (2017) explored the biosynthesis of trans-chrysanthemic acid in the pyrethrum plant, which is used in natural pyrethrin insecticides. They identified oxidoreductases involved in converting trans-chrysanthemol to trans-chrysanthemal and then to trans-chrysanthemic acid. Their findings demonstrate the potential of metabolic engineering to produce components of natural insecticides in different hosts (Xu et al., 2017).
Synthesis Techniques
Krief et al. (2002) presented a method for the enantioselective synthesis of methyl trans-chrysanthemate, which is a key step in the production of insecticides. Their approach utilized isopropylidenediphenylsulfurane and methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-encoate, showcasing an expeditious synthesis technique (Krief et al., 2002).
Trans-chrysanthemic Acid Production in Tomato Fruit
In 2018, Xu et al. successfully engineered tomato fruits to produce trans-chrysanthemic acid by expressing specific genes from the pyrethrum plant. This study highlighted the possibility of using tomato fruits as an alternative platform for the biosynthesis of this compound, which could have significant implications for the production of natural insecticides (Xu et al., 2018).
Chiral Separation Techniques
Yamamoto et al. (2006) investigated the separation of chrysanthemate isomers, particularly the (1R)-trans form, using high-performance liquid chromatography with chiral stationary phases. This research is crucial for the purification and analysis of these compounds in various applications (Yamamoto et al., 2006).
Chrysanthemum Biotechnology
Teixeira da Silva et al. (2013) discussed the use of transgenic strategies in chrysanthemum breeding, including the introduction of genes to produce novel flower colors and forms, and resistance to various biotic stresses. This research indicates the potential of genetic modification in ornamental horticulture, including aspects related to this compound (Teixeira da Silva et al., 2013).
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h5-6,8-9H,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
NQLKPDBZZUIQGM-RKDXNWHRSA-N |
SMILES isomérique |
CC(=C[C@@H]1[C@H](C1(C)C)C=O)C |
SMILES |
CC(=CC1C(C1(C)C)C=O)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



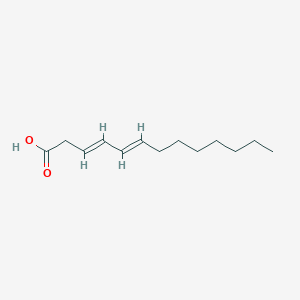
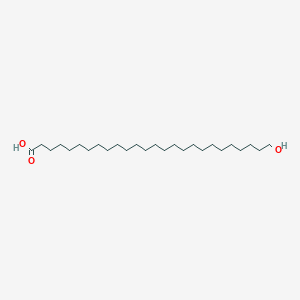

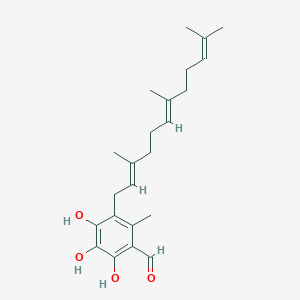
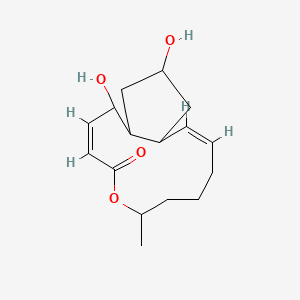


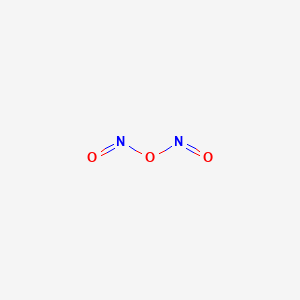
![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)
![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)

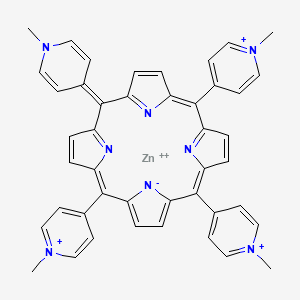
![6-acetyl-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1236744.png)
![(3R,4R,5R)-2-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1236748.png)